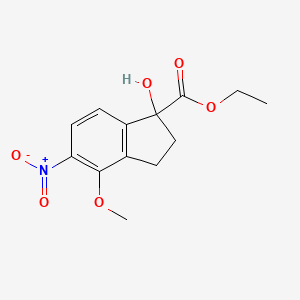

ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate

Description

Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate is a polyfunctionalized indene derivative with a bicyclic 2,3-dihydro-1H-indene backbone. Its structure features three distinct substituents: a hydroxyl (-OH) and ethyl carboxylate (-COOEt) group at position 1, a methoxy (-OMe) group at position 4, and a nitro (-NO₂) group at position 5 (Figure 1). The molecular formula is C₁₃H₁₅NO₇ (molecular weight: 297.26 g/mol), and its stereoelectronic properties are influenced by the electron-withdrawing nitro group and electron-donating methoxy substituent.

Properties

Molecular Formula |

C13H15NO6 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydroindene-1-carboxylate |

InChI |

InChI=1S/C13H15NO6/c1-3-20-12(15)13(16)7-6-8-9(13)4-5-10(14(17)18)11(8)19-2/h4-5,16H,3,6-7H2,1-2H3 |

InChI Key |

AJIDWOPWZBMFIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC2=C1C=CC(=C2OC)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

Oxidation: Formation of ethyl 1-oxo-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate.

Reduction: Formation of ethyl 1-hydroxy-4-methoxy-5-amino-2,3-dihydro-1H-indene-1-carboxylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 1-Hydroxy-4-Methoxy-5-Nitro-2,3-Dihydro-1H-Indene-1-Carboxylate and Analogs

Key Observations from Structural Comparisons

(C₁₃H₁₄O₄) . Halogenated derivatives (e.g., bromo/fluoro-substituted compounds) exhibit increased molecular weight and altered lipophilicity, which may influence bioavailability .

Biological Activity Trends: Hydroxyl and carbonyl groups in methyl (1R,2S)-1,2-dihydroxy-... (C₁₆H₂₀O₅) correlate with anti-diabetic and anti-inflammatory effects, suggesting that similar substituents in the target compound could confer bioactivity . Ethyl 2-oxo-...

Synthetic Accessibility :

- Carboxylate esters at position 1 or 2 are typically synthesized via Claisen condensation or enzymatic resolution, as seen in the preparation of ethyl 5-methoxy-1-oxo-... .

Biological Activity

Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate (CAS No. 53969-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 281.26 g/mol. The compound features a unique indene structure, which is often associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indene core followed by functionalization to introduce the nitro and methoxy groups. The detailed synthetic pathways can vary, but they generally employ standard organic synthesis techniques such as nucleophilic substitutions and cycloadditions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies indicate that compounds with similar structures often exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in assessing these activities.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Ethyl 1-hydroxy... | < 10 | Antibacterial |

| Similar Indenes | < 5 | Antimycobacterial |

Anti-inflammatory Activity

Research has suggested that compounds containing indene moieties can exhibit anti-inflammatory effects. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown promising results, warranting further investigation into their mechanisms of action.

Neurobiological Applications

Recent studies have explored the potential neuroprotective effects of this compound. The compound's ability to modulate neurotransmitter systems may provide insights into its use in treating neurodegenerative diseases. In vitro assays have demonstrated its efficacy in promoting neuronal survival under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.